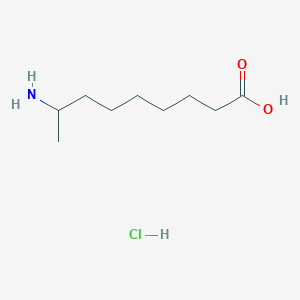

8-Aminononanoic acid;hydrochloride

Description

Contextualization of ω-Amino Acids in Peptide and Polymer Science Research

Amino acids are fundamental building blocks in nature, primarily known for their role in forming proteins and peptides. researchgate.net Beyond their biological roles, amino acids, including the non-proteinogenic ω-amino acids, have garnered significant interest in materials science. Their inherent chirality and diverse functional groups allow for the synthesis of a wide array of well-defined, optically active polymers with tunable properties. researchgate.net These amino acid-derived polymers, such as polyamides, polyesters, and polyurethanes, have found applications in drug delivery, tissue engineering, and biosensing. researchgate.net

The incorporation of ω-amino acids into polymer chains can impart unique characteristics. For instance, long-chain nylons, derived from ω-amino acids with more than six carbon atoms, exhibit a desirable combination of properties from both polyethylenes (low water absorption, good low-temperature behavior) and polyamides (high melting temperature, good processability). researchgate.net

Overview of the Research Landscape for Long-Chain ω-Amino Acids

Research into long-chain ω-amino acids is driven by their potential as precursors to high-performance polymers and other valuable chemicals. researchgate.net A significant focus of this research is the development of efficient and sustainable synthesis methods. Traditional chemical syntheses often rely on harsh conditions and expensive or hazardous starting materials. rsc.orgguidechem.com Consequently, there is a growing interest in biocatalytic and chemoenzymatic approaches that utilize renewable feedstocks.

For example, researchers have explored the synthesis of 9-aminononanoic acid from oleic acid, a component of vegetable oil, through multi-enzyme cascade reactions. rsc.orgrsc.org These biological reaction engineering approaches are being developed to produce a range of C9 chemicals, including 9-aminononanoic acid, from renewable sources. researchgate.net Another area of investigation involves the production of very long-chain polyunsaturated fatty acids in plants, which could serve as precursors for various ω-amino acids. nih.gov

Foundational Research Contributions and Perspectives

Early research into the synthesis of ω-amino acids laid the groundwork for current advancements. For instance, the Schmidt reaction, which involves reacting dicarboxylic acids with hydrazoic acid, was identified as a viable method for producing ω-amino acids in good yields. colab.ws Over the years, various synthetic routes have been developed, starting from materials like cyclohexanone (B45756). researchgate.net However, many of these earlier methods had drawbacks, such as the use of explosive reagents or the production of toxic byproducts, limiting their large-scale industrial application. guidechem.com

More recent and convergent synthetic strategies aim to overcome these limitations. One such approach starts with inexpensive raw materials like cyclohexanone and activated C-3 olefins to produce polymer-grade ω-functionalized nonanoic acids, including 9-aminononanoic acid. researchgate.net These improved processes represent a significant step towards the efficient and scalable production of these valuable monomers.

Interactive Data Table: Physicochemical Properties of 8-Aminononanoic acid;hydrochloride

| Property | Value | Source |

| Molecular Formula | C9H19NO2 · HCl | sigmaaldrich.comuni.lu |

| IUPAC Name | 8-aminononanoic acid hydrochloride | sigmaaldrich.com |

| InChI Key | AGTDOTUQMPISMU-UHFFFAOYSA-N | sigmaaldrich.com |

| CAS Number | 2551118-93-3 | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-aminononanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-8(10)6-4-2-3-5-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTDOTUQMPISMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 Aminononanoic Acid Hydrohalides

Chemo-Enzymatic and Biocatalytic Pathways

The quest for greener and more sustainable chemical production has propelled the development of chemo-enzymatic and biocatalytic routes for ω-amino fatty acids. These methods offer high selectivity and operate under mild conditions, presenting a significant advantage over conventional chemical synthesis.

One-Pot Multi-Enzyme Cascade Synthesis Strategies

One-pot multi-enzyme cascades have emerged as a powerful strategy for the synthesis of complex molecules from simple precursors in a single reaction vessel. This approach minimizes downstream processing and reduces waste. A notable example is the synthesis of 9-aminononanoic acid, a close homolog of 8-aminononanoic acid, from the renewable feedstock oleic acid. This multi-step enzymatic conversion is a testament to the potential of these cascades.

In a representative pathway, oleic acid is first hydrated to 10-hydroxyoctadecanoic acid. This intermediate is then oxidized to 10-oxooctadecanoic acid, which subsequently undergoes oxidative cleavage to yield 9-oxononanoic acid. The final step involves the amination of the keto acid to the desired ω-amino acid. While a direct enzymatic pathway to 8-aminononanoic acid from a readily available C8 precursor via a similar cascade is a promising area of research, the principles established with C9 synthesis are highly transferable.

Whole-Cell Biotransformation Systems for ω-Amino Fatty Acid Production

Whole-cell biotransformation utilizes genetically engineered microorganisms as catalysts, harnessing their metabolic machinery to perform complex chemical transformations. This approach offers the advantage of in-situ cofactor regeneration and can be more robust than using isolated enzymes. Recombinant Escherichia coli is a commonly used host for producing ω-amino fatty acids.

For the production of 9-aminononanoic acid from oleic acid, a whole-cell biocatalyst was engineered to express a cascade of six recombinant enzymes. This engineered strain successfully converted oleic acid to 9-aminononanoic acid with a 54% isolation yield researchgate.net. The key steps in this biotransformation include hydration, oxidation, ester cleavage, and amination, all occurring within the engineered microbial cell. This demonstrates the feasibility of producing medium-chain ω-amino fatty acids using whole-cell systems.

Investigation of Enzyme Specificity and Regioselectivity

The success of biocatalytic pathways hinges on the specificity and efficiency of the enzymes employed. Key enzymes in the synthesis of ω-amino fatty acids include cytochrome P450 monooxygenases (CYPs), alcohol dehydrogenases (ChnD), and ω-transaminases (ω-TA).

CYP153A: This class of enzymes is known for its ability to hydroxylate the terminal (ω) carbon of fatty acids with high regioselectivity. Several CYP153A variants have been identified and engineered to improve their activity and substrate range. For instance, CYP153A from Marinobacter aquaeolei has been shown to be a fatty acid ω-hydroxylase with a broad substrate range rsc.org. Engineering efforts have focused on improving the coupling efficiency of these enzymes to ensure that the reducing power from cofactors like NADPH is efficiently used for hydroxylation rather than being wasted in unproductive side reactions. The substrate specificity of CYP153A enzymes extends to medium-chain fatty acids, making them suitable candidates for the initial hydroxylation of nonanoic acid derivatives.

ChnD: Alcohol dehydrogenases are crucial for the oxidation of the terminal hydroxyl group, introduced by CYP enzymes, to an aldehyde. This aldehyde is the substrate for the subsequent amination step.

ω-Transaminase (ω-TA): These enzymes catalyze the final step of converting an ω-oxo acid to an ω-amino acid by transferring an amino group from an amino donor, such as alanine (B10760859) or isopropylamine. The substrate scope of ω-TAs is a critical factor, as many natural ω-TAs have limited activity towards bulky substrates. However, protein engineering has been successfully employed to expand the substrate range of ω-TAs to accept medium-chain ω-oxo acids nih.govmdpi.com. For example, ω-transaminases have been identified and optimized to efficiently catalyze the conversion of 9-oxononanoic acid to 9-aminononanoic acid frontiersin.org.

Metabolic Engineering Approaches for Enhanced Bioproduction

Metabolic engineering plays a pivotal role in optimizing microbial hosts for the overproduction of desired chemicals. Strategies for enhancing ω-amino fatty acid bioproduction in hosts like E. coli include:

Pathway Optimization: Balancing the expression levels of the heterologous enzymes in the biosynthetic pathway is crucial to prevent the accumulation of toxic intermediates and to maximize the flux towards the final product.

Cofactor Regeneration: Ensuring a sufficient supply of cofactors, such as NADPH for the CYP monooxygenase, is critical for high productivity. This can be achieved by overexpressing enzymes involved in cofactor regeneration pathways.

Elimination of Competing Pathways: Deleting genes responsible for competing metabolic pathways that consume the precursor or the final product can significantly increase the yield.

Improving Substrate Uptake: Enhancing the transport of the fatty acid substrate into the microbial cell can also boost production rates.

These metabolic engineering strategies have been successfully applied to increase the production of various fatty acid-derived chemicals and hold great promise for the efficient bioproduction of 8-aminononanoic acid nih.govfrontiersin.orgpnnl.govscispace.com.

Organic Synthetic Route Development

While biocatalytic methods are gaining prominence, traditional organic synthesis remains a vital approach for the production of 8-aminononanoic acid. Research in this area focuses on improving the efficiency, safety, and scalability of existing methods.

Amination Reactions of Nonanoic Acid Derivatives

The introduction of an amino group onto the C8 position of a nonanoic acid derivative is the key transformation in the organic synthesis of 8-aminononanoic acid. Several classical and modern amination strategies can be employed.

One established method involves the reaction of a halogenated carboxylic acid ester with a source of ammonia (B1221849). For instance, a patented process describes the synthesis of 8-aminooctanoic acid hydrochloride with an 80% yield by reacting 8-chlorooctanoic acid ethyl ester with potassium cyanate (B1221674) and ethanol (B145695), followed by acidic hydrolysis google.com. A similar approach, using 8-bromocaprylic acid and aqueous ammonia, has been reported to yield 8-aminocaprylic acid in 86% yield, demonstrating the viability of this route for ω-amino acids prepchem.com.

| Starting Material | Reagents | Product | Yield (%) |

| 8-chlorooctanoic acid ethyl ester | 1. Potassium cyanate, ethanol 2. Concentrated HCl, water | 8-aminooctanoic acid hydrochloride | 80 |

| 8-bromocaprylic acid | 1. 25% aqueous ammonia 2. 0.1N HCl | 8-aminocaprylic acid | 86 |

Other potential amination strategies for nonanoic acid derivatives include rearrangements like the Hofmann and Curtius reactions.

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one less carbon atom. In the context of 8-aminononanoic acid synthesis, this would involve the Hofmann rearrangement of decanediamide or a derivative. The reaction typically proceeds by treating the amide with bromine and a strong base wikipedia.orgvedantu.comiitk.ac.inresearchgate.netlibretexts.org.

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to a primary amine. To synthesize 8-aminononanoic acid via this route, one would start with a derivative of nonanedioic acid, convert one of the carboxylic acid groups to an acyl azide, and then perform the rearrangement nrochemistry.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgresearchgate.net. An experimental procedure for a general Curtius rearrangement involves treating a carboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine, followed by heating and reaction with an alcohol to form a carbamate, which can then be hydrolyzed to the amine nrochemistry.com.

| Reaction | Starting Material Derivative | Key Intermediate |

| Hofmann Rearrangement | Decanediamide | Isocyanate |

| Curtius Rearrangement | Nonanedioic acid monoester | Acyl azide, Isocyanate |

Reductive amination of an appropriate keto-acid precursor, such as 8-oxononanoic acid, is another viable synthetic route. This reaction involves the condensation of the ketone with an amine source, typically ammonia, to form an imine, which is then reduced to the amine using a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation wikipedia.orgnih.govrsc.orgmasterorganicchemistry.comorganic-chemistry.org.

Hydrochloride Salt Formation Techniques

The conversion of a free amino acid to its hydrochloride salt is a fundamental step in its purification and handling, enhancing stability and modifying solubility. The primary mechanism involves the protonation of the basic amino group by hydrochloric acid. Several standard laboratory and industrial techniques are employed for this transformation.

A common method involves dissolving the amino acid in an appropriate solvent and treating it with a source of hydrogen chloride. One approach is to bubble gaseous hydrogen chloride through an organic solution of the amino acid, such as in diethyl ether. researchgate.net This often leads to the immediate precipitation of the hydrochloride salt, which can be easily collected by filtration. researchgate.net For this method to be effective and provide high yields, anhydrous solvents are preferred, as the hydrochloride salts typically have some solubility in water. researchgate.net

Alternatively, the amino acid can be dissolved in a minimal amount of concentrated aqueous hydrochloric acid. The addition of a miscible organic solvent, in which the salt is insoluble, can then induce precipitation. researchgate.netacs.org Another reported technique utilizes acetyl chloride. In this procedure, the amino acid is dissolved in concentrated hydrochloric acid, and acetyl chloride is added to the cooled solution, followed by precipitation with a dry ether. acs.org For analogous compounds like 8-aminooctanoic acid, a straightforward method involves treating the raw product with a mixture of concentrated HCl and water, followed by the addition of a solvent like cyclohexane (B81311) to precipitate the hydrochloride salt as a white, crystalline solid. google.com The formation of hydrochloride salts can significantly alter the physicochemical properties of the parent amine, making the molecule more amenable to handling and formulation. jst.go.jp

Comparative Analysis of Yields and Scalability in Different Synthetic Approaches

The economic viability and environmental impact of producing ω-amino acids are largely dependent on the chosen synthetic pathway. Various routes to 8-aminooctanoic acid, a close structural analog of 8-aminononanoic acid, have been reported, each with distinct advantages and disadvantages regarding yield, cost of starting materials, safety, and scalability.

One of the earliest methods starts from cyclohexanone (B45756), which undergoes a Schmidt rearrangement with sodium azide and concentrated sulfuric acid to form a lactam (caprolactam), followed by hydrolysis. guidechem.com While effective on a laboratory scale, this method poses significant safety risks for industrial production due to the use of potentially explosive sodium azide and the formation of toxic hydrazoic acid. guidechem.comgoogle.com

Another pathway begins with 1,8-octanediol. This route involves conversion to 8-bromo-1-octanol, subsequent oxidation to 8-bromooctanoic acid, and finally, amination to yield the desired product. guidechem.comgoogle.com The primary drawbacks of this approach are the high cost of the starting diol and the use of heavy metal-based oxidants like Jones reagent, which generates chromium-containing waste and presents significant environmental challenges. guidechem.comgoogle.com

The following table provides a comparative overview of these synthetic approaches.

| Starting Material | Key Reagents/Steps | Reported Yield | Scalability & Safety/Environmental Concerns |

| Cyclohexanone | Sodium azide, H₂SO₄ (Schmidt rearrangement), Hydrolysis | Not specified in detail | Poor: Use of explosive and toxic sodium azide. guidechem.comgoogle.com |

| 1,8-Octanediol | HBr, Jones reagent (oxidation), Amination | Not specified in detail | Poor: High cost of starting material, use of heavy metals (chromium). guidechem.comgoogle.com |

| 2-Azacyclononanone | NaOH or Acid, Hydrolysis | 80% chemicalbook.com | Good: Generally safer and more direct than other routes. |

| 6-Methoxy-6-oxohexanoic acid | Acylating chlorination, Nenitzescu reaction, Reduction, Hydrolysis | 58.9% (overall) cjph.com.cn | Good: Touted as suitable for industrial production with mild conditions. cjph.com.cn |

| 8-Chlorooctanoic acid ethyl ester | Potassium cyanate, Ethanol, HCl (hydrolysis) | 80% google.com | Good: Avoids hazardous reagents like sodium azide. google.com |

Deracemization and Enantioselective Synthesis Methods

The production of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical industry. For chiral ω-amino acids, methods are broadly divided into the resolution of racemic mixtures (deracemization) and direct asymmetric synthesis.

Enzymatic resolution is a powerful and widely used technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes to act on only one enantiomer, converting it into a different chemical species that can be easily separated from the unreacted enantiomer. This approach offers numerous advantages, including high efficiency, mild reaction conditions, reduced environmental pollution, and suitability for industrial scale-up.

One common strategy involves the derivatization of the racemic amino acid, for example, into an N-acylated form or an ester. An enzyme, such as an aminoacylase, lipase, or protease (like α-chymotrypsin or subtilisin), is then used to selectively hydrolyze the derivative of one enantiomer (typically the L-form). nih.gov For instance, papain has been used to catalyze the formation of an insoluble N-acyl-L-amino acid anilide from a racemic N-acyl amino acid, allowing the L-anilide to be filtered off while the N-acyl-D-amino acid remains in the solution. researchgate.net

For the synthesis of chiral ω-amino acids, ω-transaminases (ATAs) are particularly valuable. oup.com These enzymes can catalyze the transfer of an amino group from an amine donor (like L-alanine) to a prochiral ketone, producing a chiral amine with high enantiomeric excess. oup.comnih.gov This asymmetric synthesis avoids the need for a resolution step altogether. The reaction equilibrium can sometimes be unfavorable, but strategies such as using whole-cell systems or adding a secondary enzyme to remove byproducts can significantly improve reaction yields. nih.gov

Asymmetric catalysis provides a direct route to enantiomerically enriched amino acids by using a small amount of a chiral catalyst to control the stereochemical outcome of a chemical reaction. This field has evolved significantly, with organocatalysis emerging as a powerful tool alongside traditional metal-based catalysis. researchgate.net

Chiral aldehyde catalysis, which mimics the function of pyridoxal-dependent enzymes in biological systems, has become an effective strategy in amino acid chemistry. frontiersin.orgnih.gov Catalysts based on chiral binaphthol (BINOL) aldehydes have been developed to directly catalyze the asymmetric functionalization of N-unprotected amino esters. nih.gov In these systems, the catalyst reversibly forms a chiral Schiff base with the amino acid substrate, creating an environment where subsequent reactions proceed with high stereocontrol. frontiersin.orgnih.gov

The goal of these catalytic systems is to provide a versatile and efficient means to access a wide range of non-natural α- and β-amino acids. researchgate.net While much of the research has focused on the synthesis of α-amino acids, the principles of creating a chiral environment through catalysis are broadly applicable and represent a key strategy for the enantioselective synthesis of ω-amino acids and their derivatives.

Chemical Transformations and Functionalization of 8 Aminononanoic Acid

Amide Bond Formation Chemistry

The presence of both an amino and a carboxyl group allows 8-aminononanoic acid to readily participate in amide bond formation, one of the most fundamental transformations in organic and medicinal chemistry. This reactivity enables its incorporation into larger molecular scaffolds, including peptides and complex organic molecules.

Synthesis of Substituted Amides (e.g., Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate analogs, N-(9-Acridinyl) Amino Acid Derivatives)

A significant application of 8-aminononanoic acid is in the synthesis of substituted amides with diverse functionalities. A prominent example is its use as a precursor for Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), a well-known oral absorption enhancer. The synthesis of SNAC and its analogs typically involves the acylation of the primary amine of an 8-aminoalkanoic acid derivative with an activated form of a salicylic (B10762653) acid derivative. This reaction forms a stable amide bond, linking the alkyl chain to the aromatic moiety. nih.govresearchgate.netresearchgate.net The general synthetic scheme for SNAC involves the reaction of 8-aminooctanoic acid with a salicylic acid derivative. cjph.com.cn

Another class of substituted amides derived from amino acids are the N-(9-Acridinyl) amino acid derivatives. The synthesis of these compounds involves the reaction of an amino acid, such as 8-aminononanoic acid, with 9-chloroacridine. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of the amino acid displaces the chlorine atom on the acridine (B1665455) ring. mdpi.comnih.gov The synthesis is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. mdpi.com These derivatives are of interest due to the biological activities associated with the acridine scaffold. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Resulting Substituted Amide | Key Reaction Type |

|---|---|---|---|

| 8-Aminononanoic acid derivative | Activated 2-hydroxybenzoic acid | Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC) analog | Acylation |

| 8-Aminononanoic acid | 9-Chloroacridine | N-(9-Acridinyl)-8-aminononanoic acid | Nucleophilic Aromatic Substitution |

Mechanistic Studies of Amidation Reactions under Various Conditions

The mechanism of amide bond formation from a carboxylic acid and an amine, the core reaction involving 8-aminononanoic acid, can proceed through several pathways depending on the reaction conditions and the use of activating agents or catalysts.

Direct Thermal Amidation: In the absence of any activating agents, the direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures. This process involves the initial formation of an ammonium (B1175870) carboxylate salt, which then dehydrates upon heating to yield the amide. libretexts.org However, this method can be harsh and may not be suitable for sensitive substrates.

Activated Carboxylic Acid Methods: To perform the reaction under milder conditions, the carboxylic acid is often activated. Common methods include:

Conversion to Acyl Chlorides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, the carboxylic acid is converted to a highly reactive acyl chloride. This intermediate readily reacts with the amine to form the amide. rsc.org

Use of Coupling Reagents: A wide array of coupling reagents, such as carbodiimides (e.g., DCC, EDC), are used to activate the carboxylic acid in situ. These reagents react with the carboxyl group to form a reactive O-acylisourea intermediate, which is then attacked by the amine.

Catalytic Amidation: More recently, catalytic methods for direct amidation have been developed to improve efficiency and reduce waste. Boron-based catalysts, for instance, have been shown to facilitate the direct amidation of carboxylic acids and amines. mdpi.comencyclopedia.pub The proposed mechanism involves the activation of the carboxylic acid by the Lewis acidic boron center, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. mdpi.comencyclopedia.pub

Gas-phase amidation studies using techniques like mass spectrometry have also provided insights into the reaction mechanism. For example, the reaction of carboxylic acids with reagents like Woodward's reagent K in the gas phase involves the formation of an enol ester intermediate, which then rearranges to form the amide. nih.govresearchgate.net

| Amidation Method | General Conditions | Key Intermediate/Mechanism |

|---|---|---|

| Direct Thermal Amidation | High Temperature | Ammonium carboxylate salt dehydration |

| Acyl Chloride Method | Mild, requires prior activation | Acyl chloride intermediate |

| Carbodiimide Coupling | Mild, in situ activation | O-acylisourea intermediate |

| Boron-Catalyzed Amidation | Catalytic, mild to moderate heat | Lewis acid activation of carboxylic acid |

Alkyl Chain Modifications

The seven-carbon alkyl chain of 8-aminononanoic acid provides a scaffold that can be chemically modified to alter the molecule's length, rigidity, and polarity. These modifications can be crucial for fine-tuning its biological activity or material properties.

Oxidative Transformations to Carboxy or Oxo Derivatives

The methylene (B1212753) groups of the alkyl chain can be subjected to oxidative transformations, although this generally requires robust oxidizing agents or enzymatic methods. For instance, cytochrome P450 enzymes can catalyze the α-hydroxylation of fatty acids, which can be further oxidized to α-keto acids. These α-keto acids can then undergo oxidative decarboxylation to yield a fatty acid that is one carbon shorter. rsc.org A similar enzymatic approach could potentially be applied to 8-aminononanoic acid to introduce an oxo group or to shorten the alkyl chain.

Chemical oxidation methods, while less selective, can also be employed. Strong oxidizing agents could potentially lead to the formation of dicarboxylic acids or introduce ketone functionalities at various positions along the chain, though controlling the position of oxidation can be challenging.

Reductive Modifications to Saturated or Unsaturated Forms

While 8-aminononanoic acid is already a saturated alkyl chain, reductive modifications are more relevant when starting with an unsaturated precursor. If an unsaturated analog of 8-aminononanoic acid were synthesized, the double or triple bonds could be reduced to the corresponding saturated alkane via catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). This process is fundamental in organic synthesis for converting unsaturated compounds to their saturated counterparts.

Conversely, while not a reductive modification of the saturated chain itself, the introduction of unsaturation is a key transformation. This would typically be achieved through a multi-step synthesis starting from different precursors rather than by direct dehydrogenation of 8-aminononanoic acid.

Introduction of Bioisosteric Linkers and Functional Groups

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. drughunter.com The alkyl chain of 8-aminononanoic acid can be modified to include bioisosteric linkers.

For example, one or more methylene (-CH₂-) units could be replaced with:

An ether linkage (-O-): This would increase the polarity and flexibility of the chain.

A thioether linkage (-S-): This would alter the lipophilicity and bond angles compared to the all-carbon chain.

An amide group (-CONH-): Introducing an amide into the chain would increase its rigidity and hydrogen bonding capacity.

Heterocyclic rings: Small heterocyclic rings like triazoles or oxadiazoles (B1248032) can be used to replace parts of the alkyl chain to improve metabolic stability and modulate physicochemical properties. drughunter.com

These modifications would typically require a de novo synthesis of the 8-aminononanoic acid analog rather than a direct modification of the existing molecule. The goal of such substitutions is to create analogs with altered properties such as solubility, metabolic stability, and binding interactions with biological targets. drughunter.com

Conjugation Chemistry

Conjugation chemistry involves the formation of a stable covalent bond between two molecules. The bifunctional nature of 8-aminononanoic acid allows it to act as a versatile linker, connecting different molecular entities to impart desired properties.

In peptide and protein chemistry, 8-aminononanoic acid can be utilized as a spacer or linker to conjugate peptides to other molecules, such as therapeutic agents, imaging labels, or carrier proteins. The long aliphatic chain of 8-aminononanoic acid provides spatial separation between the conjugated entities, which can be crucial for maintaining the biological activity and proper folding of the peptide.

The primary amine of 8-aminononanoic acid can be readily coupled to the C-terminus of a peptide or to the side chain of acidic amino acids (e.g., aspartic acid, glutamic acid) using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) or other activators. Conversely, the carboxylic acid group can be activated, often as an NHS ester, to react with the N-terminus of a peptide or the side chain of basic amino acids (e.g., lysine).

While specific research focusing exclusively on 8-aminononanoic acid in peptide conjugation is not extensively documented in publicly available literature, its application can be inferred from studies on similar ω-amino acids. For instance, 6-aminohexanoic acid is a commonly used linker in bioconjugation to provide flexibility and reduce steric hindrance. The additional two carbons in the backbone of 8-aminononanoic acid would offer even greater separation and potentially different conformational properties to the resulting conjugate.

Table 1: Potential Applications of 8-Aminononanoic Acid in Peptide Conjugates (Illustrative examples based on the general principles of peptide conjugation)

| Application Area | Description of 8-Aminononanoic Acid's Role | Potential Advantage |

| Drug Delivery | Linking a cytotoxic drug to a tumor-targeting peptide. | The long spacer arm can position the drug away from the peptide's binding site, preserving its targeting ability. |

| Bioimaging | Conjugating a fluorescent dye or a radioisotope to a diagnostic peptide. | Increased separation can minimize quenching of the fluorescent signal or altered biodistribution of the radiolabel. |

| Protein Modification | Attaching a polyethylene (B3416737) glycol (PEG) chain to a therapeutic protein. | The linker can improve the accessibility of the PEGylation site and enhance the pharmacokinetic profile of the protein. |

| Immunoassays | Immobilizing a peptide antigen onto a solid support for antibody detection. | The spacer arm can extend the peptide from the surface, making it more accessible for antibody binding. |

It is important to note that the specific impact of the nonanoyl linker on the physicochemical properties and biological activity of the conjugate would need to be empirically determined for each specific application.

The principles of conjugating 8-aminononanoic acid extend to the modification of polymers and material surfaces. This functionalization can be used to alter surface properties such as hydrophilicity, biocompatibility, and to introduce specific recognition sites.

Polymer Grafting:

Polymer grafting involves the covalent attachment of polymer chains to a substrate. 8-Aminononanoic acid can be used to introduce reactive amine or carboxyl groups onto a polymer backbone, which can then serve as initiation sites for graft polymerization. For example, the carboxylic acid of 8-aminononanoic acid could be reacted with hydroxyl groups on a polymer like polyvinyl alcohol, leaving the amine group available for further reactions.

Alternatively, monomers derived from 8-aminononanoic acid, such as N-acryloyl 8-aminononanoic acid, could be synthesized and subsequently copolymerized with other monomers to create functional polymers. These polymers would possess pendant chains with terminal carboxylic acid groups, which could be used for further conjugation.

Surface Functionalization:

The functionalization of surfaces is critical in fields such as biomaterials, biosensors, and chromatography. 8-Aminononanoic acid can be immobilized on various surfaces to introduce a layer of reactive functional groups. For instance, surfaces containing hydroxyl or amine groups can be reacted with the carboxyl or amine group of 8-aminononanoic acid, respectively.

The long hydrocarbon chain of 8-aminononanoic acid can form a self-assembled monolayer (SAM) on certain substrates, presenting a high density of functional groups at the interface. This approach is valuable for the controlled immobilization of biomolecules like proteins, enzymes, and antibodies. The terminal functional group (amine or carboxyl) can be activated to covalently bind the desired biomolecule, while the aliphatic chain acts as a spacer, lifting the biomolecule away from the surface and preserving its native conformation and activity.

Table 2: Methods for Surface Functionalization with 8-Aminononanoic Acid (Illustrative examples based on established surface chemistry techniques)

| Surface Type | Activation/Coupling Chemistry | Resulting Surface Functionality | Potential Application |

| Glass or Silica (Si-OH groups) | Silanization with an aminosilane (B1250345) followed by coupling with the carboxylic acid of 8-aminononanoic acid using EDC/NHS. | Surface with terminal amine groups. | Immobilization of proteins or DNA. |

| Gold (Au) | Formation of a self-assembled monolayer (SAM) using a thiol-derivatized 8-aminononanoic acid. | Densely packed layer with terminal carboxyl or amine groups. | Biosensor development. |

| Polymeric Surfaces (e.g., with -OH or -NH2 groups) | Direct amide bond formation with the carboxyl or amine group of 8-aminononanoic acid. | Introduction of a spacer arm with a reactive terminus. | Improving biocompatibility or for further bioconjugation. |

The choice of functionalization strategy depends on the nature of the substrate and the desired application. The use of 8-aminononanoic acid as a surface modifying agent offers a straightforward method to introduce a flexible spacer arm, which is often beneficial for subsequent biological interactions.

Biochemical Roles and Molecular Mechanisms of 8 Aminononanoic Acid and Analogs

Interaction with Biomolecules and Macromolecular Assemblies

Ligand-Induced Conformational Changes in Proteins (e.g., Lipoprotein(a))

8-Aminononanoic acid and its analogs, such as 8-aminooctanoic acid, have been instrumental in probing the structure and function of complex biomolecules like Lipoprotein(a) (Lp(a)). nih.govacs.org Lp(a) is a lipoprotein particle implicated in cardiovascular disease, and its conformation can be altered by the binding of specific ligands. researchgate.netnih.gov

Studies have shown that several ω-aminocarboxylic acids, including 8-aminooctanoic acid, can induce a significant conformational change in Lp(a), causing it to shift from a compact to an extended form. nih.govacs.org This alteration is thought to be driven by the interaction of the ligand's carboxyl and amino groups with specific binding sites within the apolipoprotein(a) (apo(a)) component of Lp(a). nih.gov The distance between these charged groups on the ligand is a critical determinant of its effectiveness in inducing this conformational change. nih.govacs.org An optimal distance of approximately 6 Å between the carboxyl and amine functions has been proposed to be most effective for disrupting the native structure of Lp(a). nih.govacs.org

This ligand-induced unfolding of Lp(a) can be influenced by environmental factors such as ionic strength. For instance, the presence of sodium chloride can inhibit the conformational change, suggesting that electrostatic interactions play a crucial role in maintaining the compact structure of Lp(a). nih.gov These findings have important implications for understanding the assembly and physiological function of Lp(a) and how its interactions with small molecules might modulate its activity. nih.gov

Table 1: Ligands Inducing Conformational Changes in Lipoprotein(a)

| Ligand | Effect on Lp(a) Conformation |

| 8-Aminooctanoic acid | Induces a major conformational change from compact to extended form. nih.govacs.org |

| trans-4-(aminomethyl)cyclohexanecarboxylic acid (t-AMCHA) | Induces a major conformational change. nih.govacs.org |

| Proline | Induces a major conformational change. nih.govacs.org |

| 4-Aminobutyric acid | Induces a major conformational change. nih.govacs.org |

| Nα-acetyllysine | Induces a major conformational change. nih.govacs.org |

| Glycine | Induces a major conformational change. nih.govacs.org |

| Lysine | Does not cause a conformational change. nih.gov |

| Nε-acetyllysine | Does not cause a conformational change. nih.gov |

| Glutamic acid | Does not cause a conformational change. nih.gov |

| Adipic acid | Does not cause a conformational change. nih.gov |

Studies on Enzyme-Substrate/Inhibitor Interactions

8-Aminononanoic acid and its analogs serve as valuable tools for investigating the interactions between enzymes and their substrates or inhibitors. For example, 8-aminooctanoic acid has been utilized in the development of peptide-based inhibitors of α-amylase. researchgate.netnih.gov In these studies, ω-amino acids act as linkers between critical binding segments of the peptide, and the length of the linker, such as that provided by 8-aminooctanoic acid, can significantly influence the inhibitory activity of the resulting analog. researchgate.netnih.gov

Furthermore, analogs of 8-aminononanoic acid have been used to probe the specificity of enzymes like human glutamate (B1630785) carboxypeptidase II (GCPII). nih.gov By systematically varying the length of the side chain of dipeptidic substrates, researchers have been able to map the S1' binding pocket of the enzyme and understand how non-polar side chains interact with it. nih.gov These studies have revealed that longer aliphatic side chains can lead to more efficient hydrolysis, providing insights into the structural features that govern enzyme-substrate recognition. nih.gov

The interaction of ω-amino fatty acids with peptide transporters has also been a subject of investigation. Studies have shown that compounds like 8-aminooctanoic acid have a very low affinity for the peptide transporter PEPT2. researchgate.net This information is crucial for the rational design of drugs and prodrugs that target these transporters for improved absorption. researchgate.net

Involvement in Metabolic Pathways and Biological Precursors

Characterization as a Human Metabolite

8-Aminooctanoic acid, a close analog of 8-aminononanoic acid, has been identified and characterized as a human metabolite. ebi.ac.ukmedchemexpress.comrosesci.comnih.govbio-connect.nlmedchemexpress.com It is classified as an ω-amino fatty acid, meaning it has an amino group at the terminal carbon of its fatty acid chain. ebi.ac.uknih.gov Its presence in the human body suggests a role in endogenous metabolic processes, although the specific pathways and functions are still under investigation.

Role in Biotin (B1667282) Biosynthesis Pathway Investigations (e.g., as a potential enzyme inhibitor)

The biotin biosynthesis pathway is a critical metabolic route in microorganisms and plants, and understanding its enzymatic steps is essential for various applications, including the development of new antibiotics and herbicides. ebi.ac.uk 8-Amino-7-oxononanoate (B1240340), a structural analog of 8-aminononanoic acid, is a key intermediate in this pathway. ebi.ac.ukumaryland.edu It is formed by the enzyme 8-amino-7-oxononanoate synthase (AONS), which catalyzes the condensation of L-alanine and pimeloyl-CoA. ebi.ac.uknih.gov

The study of this pathway has involved the use of various substrate analogs to probe the mechanisms of the enzymes involved. For instance, the crystal structure of dethiobiotin (B101835) synthetase, another enzyme in the pathway, has been determined in complex with 7-(carboxyamino)-8-amino-nonanoic acid, providing detailed insights into substrate binding and catalysis. rcsb.org These structural and mechanistic studies are crucial for the rational design of inhibitors that could target this essential pathway.

Table 2: Key Molecules in Biotin Biosynthesis

| Compound | Role in Biotin Biosynthesis |

| 8-Amino-7-oxononanoate | Key intermediate formed by AONS. ebi.ac.ukumaryland.edu |

| L-alanine | Starting material for the synthesis of 8-amino-7-oxononanoate. |

| Pimeloyl-CoA | Acyl chain donor for the synthesis of 8-amino-7-oxononanoate. nih.gov |

| 7,8-Diaminononanoic acid | Formed from 7-carbonyl-8-aminononanoic acid. |

| Dethiobiotin | Precursor to biotin, formed from 7,8-diaminononanoic acid. |

| Biotin | Final product of the pathway. |

Pathways for ω-Amino Fatty Acid Production from Renewable Resources

There is a growing interest in producing ω-amino fatty acids, such as 9-aminononanoic acid, from renewable resources as sustainable alternatives to traditional petrochemical-based methods. rsc.orgrsc.org These bifunctional molecules are important monomers for the synthesis of polymers like polyamides (nylons). rsc.orgrsc.org

One promising approach involves the use of multi-enzyme cascade reactions to convert fatty acids derived from vegetable oils into ω-amino fatty acids. rsc.orgrsc.org For example, oleic acid, a major component of olive oil, can be converted to 9-aminononanoic acid through a series of enzymatic steps. sciepublish.com This bioconversion process can involve enzymes such as hydratases, alcohol dehydrogenases, Baeyer-Villiger monooxygenases, and transaminases. rsc.orgsciepublish.com

Engineered microorganisms are being developed as whole-cell biocatalysts to carry out these multi-step syntheses. rsc.orggoogle.com These biocatalytic systems offer several advantages over chemical synthesis, including milder reaction conditions, higher specificity, and reduced environmental impact. rsc.orgrsc.org Research in this area focuses on discovering and engineering enzymes with improved activity and stability, as well as optimizing the metabolic pathways within the host microorganisms for efficient production of ω-amino fatty acids. rsc.orggoogle.com

Structure-Activity Relationship (SAR) of Modified ω-Amino Acids

The biological function of ω-amino acids is intrinsically linked to their chemical structure. The structure-activity relationship (SAR) investigates how specific structural modifications influence a molecule's biological activity, providing a framework for designing compounds with desired properties. For ω-amino acids, the length of the aliphatic chain and the spatial arrangement of the terminal functional groups are critical determinants of their interaction with biological targets.

Research on various classes of molecules incorporating ω-amino acid fragments has consistently shown that chain length modulates biological activity. For instance, in studies of purine (B94841) conjugates linked to ω-amino acids, cytotoxicity against certain cell lines was found to be dependent on the length of the polymethylene linker. mdpi.com Similarly, for amino acid-based surfactants, increasing the hydrocarbon tail length generally enhances surface activity by decreasing the critical micelle concentration (CMC). whiterose.ac.ukacademie-sciences.fr

In the context of antimicrobial peptides (AMPs), the length of the side chains of basic amino acid residues, which act as spacers, directly correlates with the enthalpy of binding to certain model membranes. nih.gov This suggests that longer chains can lead to more favorable hydrophobic interactions with the lipid bilayer. However, this relationship is not always linear, and an optimal chain length often exists for maximum activity. For example, studies on the molecular dynamics of solid-state ω-amino acids revealed that activation energies for certain backbone motions were inversely correlated with the carbon-chain length. acs.org

For 8-aminononanoic acid, the nine-carbon backbone (including the carboxyl carbon) places it in the category of medium- to long-chain amino acids. Its specific length would influence its solubility, lipophilicity, and the geometry of its binding to target macromolecules, distinguishing its activity from shorter analogs like 4-aminobutyric acid (GABA) or longer ones.

Interactive Table 1: Effect of Chain Length on Physicochemical and Biological Properties of ω-Amino Acid Derivatives

This table summarizes general trends observed in research on how the number of methylene (B1212753) units in ω-amino acids and their derivatives affects various properties.

| Number of Carbons (n in NH₂(CH₂)ₙCOOH) | Chain Length Category | General Impact on Hydrophobicity | Observed Biological/Physical Effects | Reference |

| 3 (γ-aminobutyric acid) | Short | Low | Acts as a neurotransmitter. Crystal structure shows a gauche configuration. acs.org | acs.org |

| 4 (5-aminovaleric acid) | Short | Moderate | Used as a building block; shows distinct molecular dynamics from shorter/longer chains. acs.orgrsc.org | acs.orgrsc.org |

| 5 (6-aminocaproic acid) | Medium | Moderate-High | Antifibrinolytic agent. Backbone motions show inverse correlation with chain length. acs.orgrsc.org | acs.orgrsc.org |

| 7 (8-aminooctanoic acid) | Medium-Long | High | Forms dimer and trimer lactams in enzymatic reactions, but not the monomeric caprylolactam. chemicalbook.comchemicalbook.com | chemicalbook.comchemicalbook.com |

| 8 (8-aminononanoic acid) | Long | High | Expected to have high lipophilicity, influencing membrane interactions and solubility. whiterose.ac.uknih.gov | whiterose.ac.uknih.gov |

| 9 (10-aminodecanoic acid) | Long | Very High | In purine conjugates, a 10-carbon linker showed significant cytotoxicity. mdpi.com | mdpi.com |

The positioning of the amino and carboxyl functional groups is the defining feature of an amino acid and dictates its role in molecular recognition. In standard α-amino acids, the proximity of these groups to the same carbon atom is fundamental to peptide bond formation and protein structure.

In ω-amino acids, the amino group is located at the terminal (ω) position of the hydrocarbon chain, distant from the carboxyl group. This separation has profound implications for molecular interactions:

Intramolecular Interactions : The increased distance reduces the inductive effect between the two functional groups and allows the molecule to adopt more extended or folded conformations.

Intermolecular Interactions : The separation allows the amino and carboxyl groups to engage in independent, directed interactions with a receptor or enzyme. The amino group can act as a hydrogen bond donor, forming critical contacts within a binding pocket, while the carboxylate can form salt bridges with positively charged residues like arginine or lysine. nih.gov This dual-point interaction over a larger distance is a key feature of their molecular recognition.

Enzyme Specificity : Enzymes that metabolize these compounds, such as ω-transaminases (ω-TAs), have active sites structured to accommodate substrates where the amino group is not in the α-position. mdpi.commdpi.com This specificity distinguishes them from α-transaminases, which are central to the metabolism of proteinogenic amino acids. mdpi.com The recognition process in ω-TAs involves binding the substrate in a way that aligns the distal amino group for catalysis. acs.orgdntb.gov.ua

The ability of the terminal ammonium (B1175870) and carboxylate groups to form strong, localized non-covalent interactions like hydrogen bonds and salt bridges is central to their function. rsc.org The flexible aliphatic chain acts as a spacer, allowing these functional "warheads" to orient themselves optimally to match the binding site topology of a biological target.

Computational and Theoretical Studies

Computational chemistry provides powerful tools for investigating the properties of molecules like 8-aminononanoic acid at an atomic level. Techniques such as molecular dynamics simulations and density functional theory can elucidate interaction dynamics and intrinsic reactivity, complementing experimental findings.

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of how a ligand, such as an ω-amino acid, interacts with a biological target like a protein or membrane.

An MD simulation of 8-aminononanoic acid interacting with a target protein would typically involve these steps:

System Setup : A 3D model of the protein-ligand complex is created and placed in a simulation box filled with water molecules and ions to mimic a physiological environment. nih.gov

Simulation : The forces on each atom are calculated, and the system evolves over a set period, often nanoseconds to microseconds.

Analysis : The resulting trajectory is analyzed to understand various aspects of the interaction.

Key insights that can be gained from MD simulations include:

Binding Stability : By monitoring the root-mean-square deviation (RMSD) of the ligand in the binding site, one can assess the stability of the complex. nih.govnih.gov

Key Interactions : The simulation can identify which amino acid residues of the target protein form persistent hydrogen bonds, salt bridges, or hydrophobic interactions with the ligand. nih.govresearchgate.net

Conformational Changes : MD can reveal how the ligand and protein change their shape upon binding, a process known as induced fit.

Binding Free Energy : Advanced techniques can be used to calculate the free energy of binding, providing a quantitative measure of binding affinity. researchgate.net

For 8-aminononanoic acid, MD simulations could predict its preferred binding mode in a hypothetical receptor, highlighting the specific roles of its long aliphatic chain in making hydrophobic contacts and its terminal groups in forming polar interactions.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. frontiersin.org It is widely applied to predict a molecule's geometry, spectroscopic properties, and chemical reactivity. rsc.orgmdpi.com

For an ω-amino acid, DFT calculations can determine several key properties that describe its reactivity:

Optimized Geometry : DFT can predict the most stable three-dimensional conformation of the molecule.

Molecular Electrostatic Potential (MEP) : An MEP surface map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For an ω-amino acid, this would show negative potential around the carboxyl oxygen atoms and positive potential around the ammonium hydrogens, indicating sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Frontier Molecular Orbitals : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. frontiersin.org

Global Reactivity Descriptors : From the HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). frontiersin.orgmdpi.comfrontiersin.org These parameters help in comparing the reactivity of different molecules within a series.

DFT studies on related N-substituted ω-amino acids have successfully been used to analyze the strength of hydrogen bonds and other non-covalent interactions that dictate their supramolecular structures. rsc.orgresearchgate.net Such calculations for 8-aminononanoic acid would provide a fundamental understanding of its intrinsic electronic properties and how it is likely to behave in chemical and biological reactions.

Interactive Table 2: Key Parameters from DFT and Quantum Chemical Analysis

This table outlines important reactivity descriptors that can be calculated using DFT and their significance in understanding the chemical behavior of a molecule like 8-aminononanoic acid.

| Parameter | Symbol | Definition | Significance | Reference |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's capacity to donate electrons (nucleophilicity). | frontiersin.org |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's capacity to accept electrons (electrophilicity). | frontiersin.org |

| HOMO-LUMO Gap | ΔE | The energy difference between ELUMO and EHOMO. | Indicates chemical stability and reactivity. A larger gap implies higher stability. | frontiersin.org |

| Chemical Hardness | η | Proportional to the HOMO-LUMO gap. | Measures resistance to change in electron distribution. | frontiersin.orgmdpi.com |

| Electronegativity | χ | The negative of the average of HOMO and LUMO energies. | Measures the power of an atom or group to attract electrons. | frontiersin.orgmdpi.com |

| Electrophilicity Index | ω | Calculated from electronegativity and chemical hardness. | Quantifies the energy lowering of a system upon accepting maximal electron flow from the environment. | frontiersin.orgmdpi.com |

| Molecular Electrostatic Potential | MEP | A 3D plot of the electrostatic potential mapped onto the electron density surface. | Visually identifies sites for nucleophilic and electrophilic attack. researchgate.net | researchgate.net |

Applications in Advanced Chemical and Materials Science Research

Organic Synthesis Building Block

As a molecule possessing both a nucleophilic amine and an electrophilic carboxylic acid, 8-aminononanoic acid hydrochloride serves as a versatile building block in organic synthesis.

In the field of synthetic chemistry, achieving site-selective functionalization is a significant challenge. One powerful strategy involves the use of directing groups to guide a reaction to a specific C-H bond. Research has demonstrated that 8-aminoquinoline (B160924) (8-AQ), an amino-containing compound, can act as an effective directing group in C(sp²)–H arylation reactions. nih.govdiva-portal.orgnih.govresearchgate.net This methodology has been successfully applied to synthesize chiral cyclobutane (B1203170) keto acids from the terpene myrtenal. nih.govdiva-portal.orgnih.gov

In this synthetic route, the 8-aminoquinoline auxiliary is first attached to a precursor molecule. nih.gov This directing group then facilitates a palladium-catalyzed C-H arylation, allowing for the introduction of a wide variety of aryl and heteroaryl groups. nih.govdiva-portal.org Subsequent removal of the directing group and oxidative ring-opening yields the desired complex chiral cyclobutane keto acids. nih.govnih.gov This approach highlights the potential of amino-containing structures, conceptually similar to 8-aminononanoic acid, to serve as transient directing groups, enabling the construction of complex and valuable molecular architectures that would be difficult to access through other means. diva-portal.orgnih.gov

Polymeric Materials Science

The ability of 8-aminononanoic acid to undergo polymerization and to be grafted onto existing polymers makes it a valuable compound in materials science for creating novel polymers and enhancing the properties of existing ones.

8-Aminononanoic acid is a key monomer for the synthesis of Polyamide 9, also known as Nylon 9. uni-bayreuth.de Through a polycondensation reaction, the amino group of one monomer reacts with the carboxylic acid group of another, forming repeating amide linkages to create the polymer chain. uni-bayreuth.de Polyamide 9, being derived from renewable resources like oleic acid, is considered a bio-based polymer. uni-bayreuth.de Such bio-based polyamides are of significant interest as sustainable alternatives to traditional petroleum-based plastics. google.comsciepublish.com

The general class of ω-amino acids is also foundational for other polyamides, such as Nylon 6 (from 6-aminohexanoic acid) and Nylon 11 (from 11-aminoundecanoic acid). google.comgoogle.com Furthermore, the principle of polycondensation can be extended to produce polyesters when the amino acid is reacted with diols, although the primary application for this monomer remains in polyamide synthesis. researchgate.netmdpi.com

| Polymer | Monomer | Type |

| Polyamide 9 (Nylon 9) | 9-Aminononanoic acid | AB-Type Polyamide |

| Polyamide 11 (Nylon 11) | 11-Aminoundecanoic acid | AB-Type Polyamide |

| Polyamide 6 (Nylon 6) | 6-Aminohexanoic acid (via caprolactam) | AB-Type Polyamide |

Beyond creating new polymers, amino acids are used to modify existing ones to improve their functional properties. A notable example is the enhancement of calcium scale inhibitors. Research has shown that modifying polyaspartic acid (PASP), a biodegradable scale inhibitor, with 8-aminooctanoic acid significantly improves its ability to prevent the formation of calcium carbonate and calcium sulfate (B86663) scale. researchgate.netacs.org

The modification introduces additional coordination atoms into the polymer structure. researchgate.net These atoms can chelate with calcium ions (Ca²⁺) in the water, which inhibits the ions from combining with anions to form scale crystals. researchgate.net This modification distorts the crystal lattice of the scale that does form, making it less adherent and easier to disperse. researchgate.net The resulting 8-aminooctanoic acid-modified PASP demonstrates superior performance compared to the unmodified polymer, making it a more effective and environmentally friendly agent for use in industrial water systems. researchgate.netacs.org

Research in Targeted Delivery Systems and Molecular Probes

In biomedical research, the development of molecules that can target specific cells or tissues is a major goal for both diagnostics and therapeutics. The hydrocarbon chain of 8-aminononanoic acid has been utilized as a linker in the design of such systems to improve their biological performance.

One prominent study focused on enhancing the tumor-targeting ability of a molecular probe for melanoma imaging. nih.gov Researchers inserted an 8-aminooctanoic acid (Aoc) linker between a technetium-99m (⁹⁹ᵐTc) chelator and a lactam bridge-cyclized alpha-melanocyte-stimulating hormone (α-MSH) peptide. nih.gov The resulting probe, ⁹⁹ᵐTc(EDDA)-HYNIC-AocNle-CycMSH(hex), was evaluated in melanoma-bearing mice.

Biodistribution of ⁹⁹ᵐTc-labeled α-MSH Peptide with Aoc Linker in Melanoma-Bearing Mice (%ID/g)

| Organ | 0.5 h post-injection | 2 h post-injection | 4 h post-injection |

| Blood | 4.31 ± 0.81 | 1.15 ± 0.17 | 0.53 ± 0.04 |

| Heart | 3.31 ± 0.47 | 1.18 ± 0.11 | 0.69 ± 0.08 |

| Lungs | 7.91 ± 1.15 | 2.58 ± 0.35 | 1.54 ± 0.16 |

| Liver | 2.39 ± 0.16 | 1.05 ± 0.09 | 0.82 ± 0.04 |

| Kidneys | 120.21 ± 11.21 | 108.66 ± 12.83 | 91.13 ± 5.65 |

| Spleen | 1.25 ± 0.17 | 0.59 ± 0.10 | 0.45 ± 0.02 |

| Tumor | 23.44 ± 3.37 | 22.80 ± 1.71 | 22.16 ± 2.65 |

| Data sourced from a study on melanoma uptake of a ⁹⁹ᵐTc-labeled peptide. nih.gov |

Development of Absorption Enhancers for Compound Delivery

Research into oral drug delivery systems for poorly permeable compounds has identified certain amino acid derivatives as effective absorption enhancers. These molecules are typically amphiphilic, featuring a hydrophilic amino acid "head" and a hydrophobic hydrocarbon "tail". researchgate.net This structure is thought to allow them to be incorporated into the lipid barrier of the stratum corneum, temporarily disrupting the tight packing of the membrane lipids and thereby increasing drug flux. researchgate.net

A prominent example of this technology is Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), a delivery agent derived from the C8 analogue, 8-aminooctanoic acid. mdpi.comgoogle.com SNAC is a key component in the oral formulation of the peptide drug semaglutide (B3030467) and has been shown to significantly enhance the oral bioavailability of compounds like berberine (B55584) hydrochloride. mdpi.comgoogle.comresearchgate.net Studies on Caco-2 cell monolayers demonstrated that SNAC could increase the permeability of berberine by 2 to 3-fold, leading to a nearly 10-fold increase in the area under the curve (AUC) in pharmacokinetic studies in rats. mdpi.comresearchgate.net The proposed mechanism suggests that SNAC non-covalently binds to the drug molecule, increasing its hydrophobicity and facilitating its transport across cell membranes. google.com

Following this principle, 8-aminononanoic acid hydrochloride represents a homologous structure to the amino acid backbone of SNAC. Its nine-carbon chain offers a modification of the hydrophobic tail, providing a tool for researchers to investigate and fine-tune the properties of such absorption enhancers. The development of derivatives from 8-aminononanoic acid is a logical step in the rational design of new permeation enhancers to improve the oral delivery of challenging therapeutic agents.

Linker Design in Bioconjugates for Molecular Targeting (e.g., Peptide-based probes, ADC linkers)

Peptide-Based Probes:

In the development of peptide-based probes for molecular imaging, simple hydrocarbon chains derived from amino acids are used as pharmacokinetic modifying linkers. nih.gov The 8-aminooctanoic acid (Aoc) linker, the C8 analogue of 8-aminononanoic acid, has been successfully employed to improve the performance of such probes. nih.govnih.gov For instance, the introduction of Aoc linkers into a HER2-targeting peptide probe enhanced tumor retention. nih.gov This effect is attributed to the lipophilic nature of the hydrocarbon chain, which can increase interaction with cellular components. nih.gov Similarly, incorporating an Aoc linker into a lactam bridge-cyclized alpha-MSH peptide for melanoma imaging resulted in significantly higher tumor uptake (23.44 ± 3.37 %ID/g) compared to analogues with other linkers. nih.gov

The use of 8-aminononanoic acid, with its slightly longer C9 chain, presents a strategy for further optimizing these properties. Lengthening the hydrocarbon spacer can influence binding affinity and in vivo biodistribution, and studies have explored various linker lengths to achieve optimal results for different biological targets. mdpi.com Therefore, 8-aminononanoic acid serves as a valuable tool for researchers aiming to modulate the lipophilicity and spatial orientation of peptide-based probes to achieve better imaging contrast and therapeutic efficacy.

Antibody-Drug Conjugate (ADC) Linkers:

Antibody-drug conjugates (ADCs) are a powerful class of cancer therapeutics that use a linker to attach a potent cytotoxic drug to a monoclonal antibody (mAb), directing the payload to tumor cells. nih.govrsc.org The linker's stability in systemic circulation is critical to prevent premature drug release and minimize off-target toxicity. nih.gov

ADCs can be designed with non-cleavable linkers, which lack a specific chemical trigger for payload release. nih.gov In these systems, the active cytotoxic agent is released only after the entire ADC is internalized by the target cell and the antibody component is completely degraded in the lysosome. nih.gov This process releases the payload with the linker and an attached amino acid residue from the antibody's conjugation site. nih.gov 8-Aminononanoic acid hydrochloride provides a structurally simple, stable, and non-cleavable linker component. Its bifunctional nature allows for straightforward conjugation to both the antibody and the payload, creating a stable connection that relies on proteolytic degradation for activation, a strategy employed to enhance the therapeutic index of ADCs.

Applications in Compound Delivery and Molecular Targeting

| Application Area | Function of 8-Aminononanoic Acid Backbone | Example System (Based on Analogues) | Key Research Finding |

|---|---|---|---|

| Absorption Enhancer | Provides a hydrophobic alkyl chain and a hydrophilic head to create an amphiphilic structure that enhances drug permeation across membranes. | Oral delivery of Berberine or Semaglutide using SNAC (derived from 8-aminooctanoic acid). mdpi.comgoogle.com | SNAC significantly increases the oral bioavailability of poorly absorbed drugs by facilitating transcellular transport. mdpi.comresearchgate.net |

| Peptide-Based Probe Linker | Acts as a flexible, lipophilic spacer to optimize pharmacokinetics and enhance tumor uptake and retention. | 99mTc-labeled alpha-MSH peptide with an 8-aminooctanoic acid (Aoc) linker for melanoma imaging. nih.gov | The Aoc linker led to superior tumor uptake (%ID/g) compared to other linker types. nih.gov |

| ADC Linker | Forms a stable, non-cleavable bond between an antibody and a cytotoxic payload. | General design of non-cleavable ADCs where payload release depends on lysosomal degradation of the antibody. nih.gov | Non-cleavable linkers can improve ADC stability in circulation, potentially reducing off-target toxicity. nih.gov |

Agrochemical and Biocontrol Research

The search for new herbicides with novel modes of action is a continuous effort in agrochemical research to manage weed resistance and improve crop safety. One strategy involves targeting essential biochemical pathways in plants that are absent in animals. ucanr.edu

Investigation of Enzyme Inhibitors as Potential Herbicides

The biotin (B1667282) biosynthesis pathway is an attractive target for the development of new herbicides because it is essential for plants but not for mammals, which obtain biotin from their diet. researchgate.netresearchgate.net A key enzyme in this pathway is 7-keto-8-aminopelargonic acid synthase (KAPAS), which catalyzes the first committed step. researchgate.netresearchgate.net

Research has been conducted to synthesize and evaluate isosteres and analogues of the natural intermediates in this pathway as potential enzyme inhibitors. researchgate.netkisti.re.kr In one such study, compounds with an eight-carbon chain, analogous to the pathway intermediate 7-keto-8-aminopelargonic acid (KAPA), were investigated. researchgate.net Among the tested compounds, 7-amino-octanoic acid hydrochloride, a structural analogue, demonstrated notable herbicidal activity against Arabidopsis, with a GR50 (the concentration causing 50% growth inhibition) value of 5 mg kg⁻¹. researchgate.net This activity suggests that the compound acts as an inhibitor of an enzyme within the biotin pathway, likely KAPAS. researchgate.net

Given these findings, 8-aminononanoic acid hydrochloride emerges as a logical candidate for similar agrochemical research. As a close structural analogue to both the natural C9 substrate (pelargonic acid derivative) and the active C8 synthetic inhibitors, it warrants investigation as a potential inhibitor of KAPAS or other enzymes in the biotin synthesis pathway. Its slightly different chain length could influence its binding affinity to the enzyme's active site, potentially leading to the development of a novel class of herbicides.

Application in Agrochemical Research

| Research Area | Target Pathway | Target Enzyme (Hypothesized) | Model Compound (Analogue) | Observed Activity |

|---|---|---|---|---|

| Herbicide Development | Biotin Biosynthesis | 7-keto-8-aminopelargonic acid synthase (KAPAS) researchgate.netresearchgate.net | 7-Amino-octanoic acid hydrochloride researchgate.net | Showed herbicidal effect against Arabidopsis with a GR50 of 5 mg kg⁻¹. researchgate.net |

Analytical Method Development and Characterization Techniques

Chromatographic Separation Methods

Chromatographic techniques are essential for assessing the purity of 8-aminononanoic acid hydrochloride and for quantifying its presence in a sample. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are two powerful methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation

High-performance liquid chromatography is a cornerstone technique for determining the purity of chemical compounds. In the analysis of substances analogous to 8-aminononanoic acid, HPLC has been used to achieve purity levels greater than 95%. nih.gov For instance, related amino acid derivatives have been purified to purities ranging from 95.5% to 99.1% using HPLC. nih.gov The method's precision allows for the separation of the target compound from impurities, ensuring a high-quality product.

Reverse-phase HPLC (RP-HPLC) is a common mode used for the purification and analysis of amino acid derivatives. nih.govrsc.org In a typical setup, a C18 column is employed with a gradient of acetonitrile (B52724) and an acidic aqueous solution, such as one containing hydrochloric acid or trifluoroacetic acid. nih.govrsc.org This allows for the effective separation and subsequent quantification of the compound. The purity of synthesized compounds is often confirmed using HPLC-UV analysis. mdpi.com

| Parameter | Value | Reference |

| Purity Achieved (Analogous Compounds) | >95% | nih.gov |

| Purity Range (Derivatives) | 95.5% - 99.1% | nih.gov |

| Column Type | C18 Reverse Phase | nih.govrsc.org |

| Mobile Phase Example | Acetonitrile/Aqueous HCl or TFA | nih.govrsc.org |

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

For applications requiring faster analysis times and higher resolution, ultra-performance liquid chromatography (UPLC) is the method of choice. UPLC systems, by utilizing smaller particle size columns and higher pressures, significantly reduce run times compared to traditional HPLC, making them ideal for high-throughput screening and analysis. waters.com The enhanced resolution of UPLC ensures accurate and reliable peak identification and quantitation, which is critical for applications like monitoring amino acids in cell culture media. waters.comlcms.cz The Waters UPLC Amino Acid Analysis Solution, for example, provides a turnkey method for such analyses, demonstrating the robustness and reproducibility of the technique. lcms.cz UPLC coupled with tandem mass spectrometry (UPLC/MS/MS) offers even greater sensitivity and selectivity for the analysis of amino acids and their derivatives in complex biological matrices. mdpi.com

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 8-aminononanoic acid hydrochloride. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize 8-aminononanoic acid and its derivatives.

In ¹H NMR spectra of related aminooctanoic acid derivatives, characteristic signals corresponding to the protons in different chemical environments are observed. nih.govcsic.es For example, multiplets in the aromatic region can be attributed to aromatic protons, while triplets and multiplets in the aliphatic region correspond to the methylene (B1212753) groups of the octanoic acid chain. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectra of aminooctanoic acid derivatives show distinct signals for the carbonyl carbon, aromatic carbons, and the various methylene carbons along the aliphatic chain. nih.govcsic.es The chemical shifts of these signals are indicative of their specific electronic environments.

Table of Representative NMR Data for an 8-Aminooctanoic Acid Derivative: nih.gov

| Nucleus | Chemical Shift (δ ppm) | Multiplicity/Coupling Constant (J) | Assignment |

| ¹H NMR | 7.35–8.43 | m | Ar-H |

| 3.91 | t, J = 7.2 Hz | 2 × H-8 | |

| 2.14 | t, J = 7.2 Hz | 2 × H-2 | |

| 1.78 | m | 2 × H-7 | |

| 1.44 | m | 2 × H-3 | |

| 1.21–1.34 | m | 2 × H-4, 2 × H-5, 2 × H-6 | |

| ¹³C NMR | 175.19 | C=O | |

| 154.62 | Aromatic C | ||

| 132.50 | Aromatic C | ||

| 125.83 | Aromatic C | ||

| 122.71 | Aromatic C | ||

| 50.03 | C-8 | ||

| 45.86 | |||

| 34.25 | C-2 | ||

| 30.42 | |||

| 28.91 | |||

| 28.86 | |||

| 26.69 | |||

| 24.90 |

Note: The data presented is for a derivative, 8-(acridin-9-ylamino)octanoic acid, and serves as an illustrative example.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. csic.es

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of amino acids and their derivatives, often yielding the protonated molecule [M+H]⁺. nih.govcsic.es Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion, providing valuable structural information based on the resulting fragment ions. ualberta.ca This fragmentation pattern is unique to the molecule and can be used for its unambiguous identification. ualberta.ca For instance, in the analysis of related compounds, characteristic fragment ions are observed that correspond to specific structural motifs within the molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an 8-aminooctanoic acid derivative would be expected to show characteristic absorption bands for the various functional groups present. nih.govchemicalbook.com

For example, a broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid group, often overlapping with the N-H stretching of the amine hydrochloride. A strong absorption around 1700 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid. Other bands corresponding to C-H, N-H, and C-N vibrations would also be present, providing a molecular fingerprint of the compound. chemicalbook.comresearchgate.net

Table of Expected IR Absorption Bands for 8-Aminononanoic Acid Hydrochloride:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| N-H stretch (Amine Hydrochloride) | 2500-3200 (broad) |

| C-H stretch (Aliphatic) | 2850-2960 |

| C=O stretch (Carboxylic Acid) | 1700-1730 |

| N-H bend (Amine) | 1500-1640 |

| C-N stretch | 1020-1250 |

Advanced Physical Chemistry Characterization

Collision Cross Section (CCS) Measurements and Predictions